- Suzuki-Miyaura cross coupling reactions with phenoldiazonium salts, Organic & Biomolecular Chemistry, 2011, 9(13), 4914-4920

Cas no 92-03-5 (3-bromo-1,1'-biphenyl-4-ol)

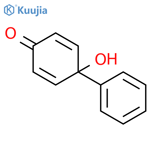

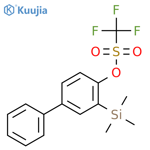

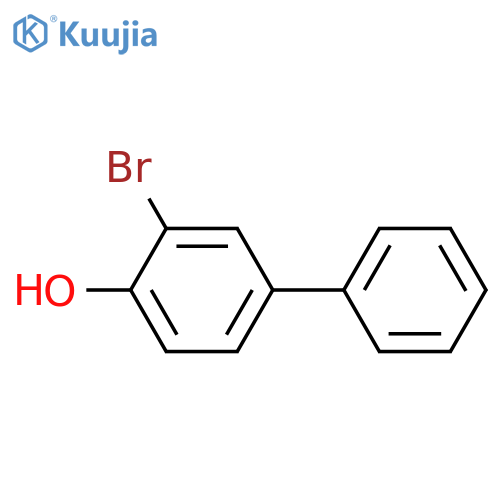

3-bromo-1,1'-biphenyl-4-ol structure

Produktname:3-bromo-1,1'-biphenyl-4-ol

3-bromo-1,1'-biphenyl-4-ol Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- [1,1'-Biphenyl]-4-ol,3-bromo-

- 3-Bromo[1,1'-biphenyl]-4-ol

- 3-Bromo-4-hydroxydiphenyl

- 2-bromo-4-phenyl-pheno

- 2-BROMO-4-PHENYLPHENOL

- 371

- 3-Brom-4-hydroxy-biphenyl

- 3-bromo-4-biphenylo

- 3-bromo-4-hydroxybiphenyl

- 3-bromo-biphenyl-4-ol

- AKOS BBB

- AKOS BC-3149

- dowicide5

- o-bromo-p-phenylphenol

- 3-Bromo[1,1′-biphenyl]-4-ol (ACI)

- 4-Biphenylol, 3-bromo- (8CI)

- Phenol, 2-bromo-4-phenyl- (6CI, 7CI)

- 3-Bromobiphenyl-4-ol

- NSC 8074

- 3-Bromo-[1,1'-biphenyl]-4-ol

- SCHEMBL1371332

- CS-0070364

- EU-0033422

- NSC8074

- 4-BIPHENYLOL, 3-BROMO-

- NSC-8074

- Phenol, 2-bromo-4-phenyl-

- UNII-0IO5R7XS20

- F0345-0560

- SR-01000388846

- SR-01000388846-1

- MFCD00053297

- E76514

- 3-Bromo-[1,1 inverted exclamation mark -biphenyl]-4-ol

- SY305418

- 2-Bromo-4-phenyl-phenol

- EN300-235704

- CCG-103084

- 3-Bromo(1,1'-biphenyl)-4-ol

- BROMO-4-PHENYLPHENOL, 2-

- HMS1369I07

- EINECS 202-119-5

- (1,1'-Biphenyl)-4-ol, 3-bromo-

- 0IO5R7XS20

- ChemDiv2_000183

- 2- Bromo-4-phenyl-phenol

- AKOS000274318

- [1, 3-bromo-

- Dowicide 5

- NS00041386

- AH-034/32461004

- Q27236829

- STL065873

- BS-50634

- 3-Bromo[1,1'-biphenyl]-4-ol, AldrichCPR

- 92-03-5

- DTXSID30165671

- DTXCID1088162

- AI3-00145

- 3-bromo-1,1'-biphenyl-4-ol

-

- MDL: MFCD00053297

- Inchi: 1S/C12H9BrO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H

- InChI-Schlüssel: DZGMMVYPLBTLRQ-UHFFFAOYSA-N

- Lächelt: BrC1C(O)=CC=C(C2C=CC=CC=2)C=1

Berechnete Eigenschaften

- Genaue Masse: 247.98400

- Monoisotopenmasse: 247.98368g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 14

- Anzahl drehbarer Bindungen: 1

- Komplexität: 177

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 20.2Ų

- XLogP3: 4

Experimentelle Eigenschaften

- PSA: 20.23000

- LogP: 3.82170

3-bromo-1,1'-biphenyl-4-ol Sicherheitsinformationen

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- Code der Gefahrenkategorie: 36/37/38

- Sicherheitshinweise: 26-36/37/39

-

Identifizierung gefährlicher Stoffe:

- Gefahrenklasse:IRRITANT

3-bromo-1,1'-biphenyl-4-ol Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-235704-0.05g |

2-bromo-4-phenylphenol |

92-03-5 | 95% | 0.05g |

$112.0 | 2024-06-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH652-1g |

3-bromo-1,1'-biphenyl-4-ol |

92-03-5 | 98+% | 1g |

359.0CNY | 2021-07-13 | |

| Life Chemicals | F0345-0560-5g |

3-bromo-[1,1'-biphenyl]-4-ol |

92-03-5 | 95% | 5g |

$747.0 | 2023-09-07 | |

| TRC | B751313-250mg |

2-Bromo-4-Phenylphenol |

92-03-5 | 250mg |

$ 160.00 | 2022-06-06 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH652-50mg |

3-bromo-1,1'-biphenyl-4-ol |

92-03-5 | 98+% | 50mg |

55.0CNY | 2021-07-13 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024164-1g |

3-Bromo[1,1'-biphenyl]-4-ol |

92-03-5 | 1g |

3770CNY | 2021-05-07 | ||

| Enamine | EN300-235704-1g |

2-bromo-4-phenylphenol |

92-03-5 | 95% | 1g |

$482.0 | 2023-09-15 | |

| OTAVAchemicals | 0109160017-50MG |

3-bromo-[1,1'-biphenyl]-4-ol |

92-03-5 | 95% | 50mg |

$58 | 2023-12-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141004-5g |

3-Bromo-biphenyl-4-ol |

92-03-5 | 97% | 5g |

¥1537.00 | 2024-04-25 | |

| Aaron | AR00GZ4G-25g |

3-BROMO-4-HYDROXYDIPHENYL |

92-03-5 | 98% | 25g |

$555.00 | 2025-01-24 |

3-bromo-1,1'-biphenyl-4-ol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Sodium acetate Catalysts: Palladium diacetate Solvents: 1,4-Dioxane ; 10 min, 20 °C

1.2 12 h, 20 °C

1.2 12 h, 20 °C

Referenz

Herstellungsverfahren 2

Herstellungsverfahren 3

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane , Water ; overnight, rt → 100 °C

Referenz

- Organic electroluminescent materials and devices, United States, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Catalysts: Aluminum chloride Solvents: Dichloromethane ; rt

Referenz

- 2,5,7-Trisubstituted benzo[b]furans through a copper- and/or palladium-catalyzed assembly and functionalization process, Tetrahedron Letters, 2011, 52(40), 5149-5152

Herstellungsverfahren 6

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide , Aluminum chloride Solvents: Dichloromethane ; 24 h, rt

Referenz

- A Three-Phase Four-Component Coupling Reaction: Selective Synthesis of o-Chloro Benzoates by KCl, Arynes, CO2, and Chloroalkanes, Organic Letters, 2019, 21(2), 345-349

Herstellungsverfahren 8

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Bromine Solvents: Chloroform ; 55 - 60 °C; reflux

Referenz

- The syntheses and characterization of three novel macrocyclic polyether ligands and some of their alkaline metal complexes, Iranian Journal of Chemistry & Chemical Engineering, 2008, 27(4), 21-28

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Sodium perchlorate , Perchloric acid , Sodium bromide Solvents: Acetonitrile , Water ; 30 °C

Referenz

- Reversible formation of aryloxenium ions from the corresponding quinols under acidic conditions, Journal of Physical Organic Chemistry, 2012, 25(12), 1236-1242

Herstellungsverfahren 11

Herstellungsverfahren 12

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Polyethylene glycol ; 5 min, rt; 15 min, rt

Referenz

- Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimides, Beilstein Journal of Organic Chemistry, 2022, 18, 999-1008

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene ; 4 h, reflux

Referenz

- Organic light emitting compounds and its device, Korea, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide , Zirconium dioxide , 18-Crown-6 ; 3 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 5 - 6

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 5 - 6

Referenz

- One-step hydroxylation of aryl and heteroaryl fluorides using mechanochemistry, Green Chemistry, 2022, 24(4), 1469-1473

Herstellungsverfahren 16

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; rt → 90 °C; 5 h, reflux

Referenz

- Preparation of fused heterocyclic compounds for OLEDs, China, , ,

Herstellungsverfahren 18

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane , Water ; 25 h, reflux

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, rt

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, rt

Referenz

- Polymer fixed palladium catalyst, its manufacturing method, and reaction, Japan, , ,

Herstellungsverfahren 20

Reaktionsbedingungen

Referenz

- Copper-mediated 1,2-bis(trifluoromethylation) of arynes, Chemical Science, 2018, 9(47), 8871-8875

3-bromo-1,1'-biphenyl-4-ol Raw materials

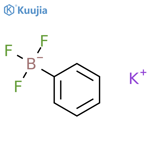

- Potassium phenyltrifluoroborate

- 3-Bromo-4-Fluorobiphenyl

- Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-4-yl ester

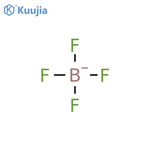

- Borate(1-),tetrafluoro-

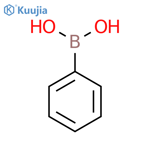

- Phenylboronic acid

- 2-Bromo-4-iodophenol

- 2-Bromoiodobenzene

- 4-(tert-butyldimethylsiloxy)phenyl boronic acid

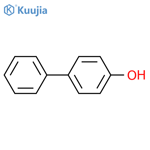

- 4-Hydroxybiphenyl

- 2,5-Cyclohexadien-1-one, 4-hydroxy-4-phenyl-

3-bromo-1,1'-biphenyl-4-ol Preparation Products

3-bromo-1,1'-biphenyl-4-ol Verwandte Literatur

-

1. NotesJ. A. Ballantine,W. B. Whalley,L. Mester,á. Major,E. Móczár,C. C. Addison,C. G. L. Furmidge,K. B. L. Mathur,R. S. Thakur,D. G. Saunders,C. F. Garbers,G. M. Badger,R. G. Buttery,E. A. Braude,E. A. Evans,C. A. Bunton,V. A. Welch,D. Buckley,M. S. Gibson,F. Bell,J. Castells,G. A. Fletcher,J. Chatt,A. A. Williams,S. E. S. El Wakkad,H. A. M. Rizk J. Chem. Soc. 1956 3224

-

Kuheli Das,Uttam Panda,Amitabha Datta,Suman Roy,Sudipa Mondal,Chiara Massera,Tulin Askun,Pinar Celikboyun,Eugenio Garribba,Chittaranjan Sinha,Kushi Anand,Takashiro Akitsu,Kana Kobayashi New J. Chem. 2015 39 7309

-

Daniel Ertler,Maximilian W. Kuntze-Fechner,Simon Dürr,Katharina Lubitz,Udo Radius New J. Chem. 2021 45 14999

-

Xiufang Cheng,Yi Peng,Jun Wu,Guo-Jun Deng Org. Biomol. Chem. 2016 14 2819

-

5. CCCLXVI.—Investigations in the diphenyl series. Part III. Derivatives of 2-amino- and 4-amino-diphenylFrank Bell J. Chem. Soc. 1928 2770

92-03-5 (3-bromo-1,1'-biphenyl-4-ol) Verwandte Produkte

- 1894694-24-6(3-amino-1-(2,3,4,5-tetrafluorophenyl)propan-1-one)

- 2228881-50-1(5-(2,4-dichlorophenyl)-1,2-oxazol-4-amine)

- 1245523-49-2(tert-butyl 6'-bromo-1'-oxo-spiro[azetidine-3,2'-indane]-1-carboxylate)

- 877283-95-9(1-(3-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one)

- 1909301-27-4(rac-(2R,5S)-2,5-dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine)

- 1361795-90-5(2-(2,5-Dichlorophenyl)-6-fluoroisonicotinic acid)

- 895016-00-9(N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide)

- 860683-36-9(4,6-Dimethyl-2-nitrobenzamide)

- 2228113-34-4(2-amino-5-{1-(tert-butoxy)carbonylpiperidin-3-yl}-3,3-dimethylpentanoic acid)

- 1806541-76-3(3-(Bromomethyl)-5-(3-bromopropyl)mandelic acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:92-03-5)3-bromo-1,1'-biphenyl-4-ol

Reinheit:99%

Menge:25g

Preis ($):468